2,6-Dimethyl-2'-piperidinomethyl benzophenone
Overview
Description
2,6-Dimethyl-2’-piperidinomethyl benzophenone, commonly known as DM-PMB, is an organic compound used in various research fields and industrial applications. Its IUPAC name is (2,6-dimethylphenyl) [3- (1-piperidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular formula of 2,6-Dimethyl-2’-piperidinomethyl benzophenone is C21H25NO. The InChI code is 1S/C21H25NO/c1-16-8-6-9-17 (2)20 (16)21 (23)19-11-7-10-18 (14-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 .Scientific Research Applications
Photocrosslinking Agents in Biology
Benzophenones are utilized as effective photocrosslinking agents in biological research. A study demonstrated the in vivo incorporation of a benzophenone-derived unnatural amino acid into proteins in Escherichia coli, showcasing its potential for discovering and defining protein interactions both in vitro and in vivo (Chin et al., 2002).
NMDA-Receptor Affinity
Research into the affinity of benzophenone derivatives for the NMDA receptor has been conducted, indicating the relevance of these compounds in neurological studies. Such studies have explored the regioselectivity of benzophenone dimethyl acetal derivatives and their potential as novel ligands for sigma-1 receptors, highlighting their selectivity for the NMDA receptor (Aepkers & Wünsch, 2004).
Coordination Chemistry
Benzophenone derivatives have been applied in coordination chemistry to create complex compounds with lithium and zinc, providing insights into C- and N-functionalization processes. Such studies are crucial for understanding the structural properties and reaction mechanisms of these metal complexes (Koch et al., 2008).
Photodegradation Studies
Environmental research has benefited from studies on the photodegradation of benzophenone, particularly in understanding the kinetics and toxicity of transformation products under natural sunlight irradiation. These insights are essential for assessing the environmental impact and degradation pathways of organic pollutants (Perez-Estrada et al., 2008).
Photoinitiators in Polymerization
Benzophenone-based compounds have been synthesized and studied for their role as photoinitiators in polymerization processes. Their unique photophysical and photochemical properties are leveraged in material science to develop new polymers and coatings with specific characteristics (Balta et al., 2015).
properties
IUPAC Name |
(2,6-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-9-8-10-17(2)20(16)21(23)19-12-5-4-11-18(19)15-22-13-6-3-7-14-22/h4-5,8-12H,3,6-7,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURHQLNSGHLEKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643596 | |
Record name | (2,6-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-2'-piperidinomethyl benzophenone | |
CAS RN |
898773-30-3 | |
Record name | Methanone, (2,6-dimethylphenyl)[2-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898773-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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